molecular formula C22H21NO6 B2673482 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 637753-61-8

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

Cat. No. B2673482
CAS RN: 637753-61-8
M. Wt: 395.411
InChI Key: RNZPFHUYGLWJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Approaches

The research highlights a green, catalyst-free, and solvent-free synthesis method for creating functionalized chromen-4-ones, demonstrating an environmentally friendly approach to generating compounds with potential therapeutic applications. This method emphasizes high yields and atom efficiency without the need for extensive purification processes, indicating the compound's versatility in synthesis and its alignment with sustainable chemical practices (Kumar et al., 2015).

Novel Synthesis Methods

Another study explores the synthesis of chromen-4-ones through reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate, presenting a method that could potentially be applied to synthesize derivatives of the mentioned compound. This synthesis route may offer a pathway to create novel compounds with enhanced biological activities (Lukashenko et al., 2020).

Biological Activity and Drug Discovery

A critical area of application for such compounds lies in drug discovery, where their synthesized derivatives are investigated for biological activities. For instance, certain chromen-4-one inhibitors have shown promising results against DNA-dependent protein kinase (DNA-PK), highlighting their potential in cancer therapy and as sensitizers for radiotherapy (Hardcastle et al., 2005). This is particularly relevant for compounds that can be tailored to inhibit specific enzymes involved in disease pathways.

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of compounds derived from chromen-4-ones underscore their potential in addressing infectious diseases and oxidative stress-related conditions. Such activities are crucial for developing new treatments that combat resistant microbial strains and mitigate oxidative damage in biological systems (Mazimba, 2015).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c24-18-3-2-15-21(25)17(14-1-4-19-20(11-14)28-10-9-27-19)13-29-22(15)16(18)12-23-5-7-26-8-6-23/h1-4,11,13,24H,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPFHUYGLWJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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